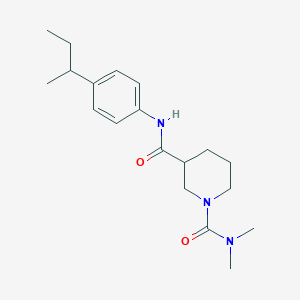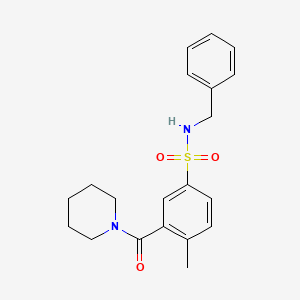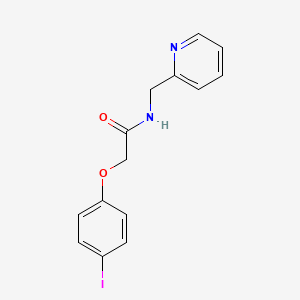
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a selective β3-adrenergic receptor agonist, which means that it selectively activates the β3-adrenergic receptor. The β3-adrenergic receptor is primarily found in adipose tissue and plays a key role in regulating energy expenditure and thermogenesis. Activation of the β3-adrenergic receptor by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This activation of PKA leads to an increase in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can increase energy expenditure and reduce food intake, leading to weight loss. It can also improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound can relax airway smooth muscle, making it a potential treatment for asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several potential future directions for research on N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of research could focus on its potential as a treatment for obesity and related metabolic disorders. Another area of research could focus on its potential as a treatment for asthma and COPD. Additionally, further studies could be done to investigate the safety and toxicity of this compound.
Méthodes De Synthèse
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 4-sec-butylphenylacetonitrile with N,N-dimethylpiperidin-3-amine, followed by the reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with diethyl oxalate to form the corresponding diethyl ester, which is subsequently hydrolyzed to obtain the final product, this compound.
Applications De Recherche Scientifique
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-obesity agent, as it can increase energy expenditure and reduce food intake. It has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD), as it can relax airway smooth muscle.
Propriétés
IUPAC Name |
3-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-8-10-17(11-9-15)20-18(23)16-7-6-12-22(13-16)19(24)21(3)4/h8-11,14,16H,5-7,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAMNSXVZHELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![4-(1-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5320991.png)
![3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5320992.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)

![N-ethyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5321017.png)
![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![2-tert-butyl-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5321021.png)
![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)